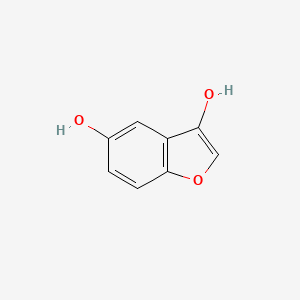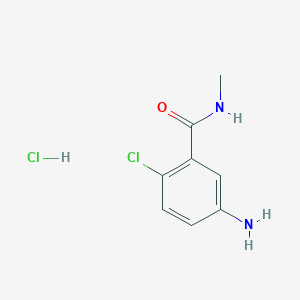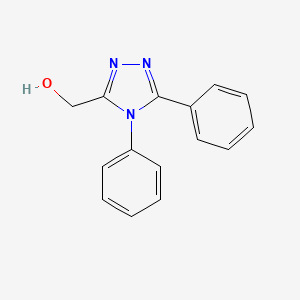
1-Benzofuran-3,5-diol
Übersicht
Beschreibung
1-Benzofuran-3,5-diol is a useful research compound. Its molecular formula is C8H6O3 and its molecular weight is 150.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Benzofuranderivate haben sich als signifikant antitumoral erwiesen. Zum Beispiel haben bestimmte Verbindungen eine wachstumshemmende Wirkung auf verschiedene Krebszelllinien gezeigt, darunter Leukämie, nicht-kleinzelliges Lungenkarzinom, Darmkrebs, ZNS-Krebs, Melanom und Eierstockkrebs .
Synthese von antimikrobiellen Wirkstoffen
Benzofurane dienen als Gerüst für die Entwicklung von antimikrobiellen Wirkstoffen. Innovative Syntheserouten und katalytische Strategien wurden entwickelt, um Benzofuran-Heterocyclen herzustellen, die auf ihr Potenzial zur Bekämpfung von mikrobiellen Infektionen untersucht werden .
Synthese von Naturstoffen
Benzofuranringe sind ein häufiges Merkmal vieler Naturstoffe. Forschungsbemühungen konzentrieren sich auf die Totalsynthese dieser Naturstoffe, die oft verschiedene biologische Aktivitäten aufweisen .
Arzneimittelentwicklung
Der strukturelle Baustein von Benzofuran ist aufgrund seines Bioaktivitätsprofils von Interesse für die Arzneimittelentwicklung. Forscher zielen darauf ab, vielversprechende Verbindungen mit gezielten Therapiepotenzialen und minimalen Nebenwirkungen zu entwickeln .
Chemische Synthese
Fortschritte in der chemischen Synthese, wie z. B. die Mikrowellen-gestützte Synthese (MWI), haben die Herstellung von Benzofuranderivaten erleichtert und die Möglichkeiten für ihre Anwendung in verschiedenen Bereichen erweitert .
Studien zur biologischen Aktivität
Die Beziehung zwischen den Bioaktivitäten und Strukturen von Benzofuranderivaten ist ein Gebiet der laufenden Forschung. Das Verständnis dieser Beziehung kann zur Entdeckung neuer Therapeutika führen .
Wirkmechanismus
Target of Action
Benzofuran compounds, in general, have been shown to interact with various biological targets, including enzymes and cellular structures .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Pharmacokinetics
It’s worth noting that the bioavailability of benzofuran derivatives has been a focus in recent drug development, with improvements allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .
Biochemische Analyse
Biochemical Properties
1-Benzofuran-3,5-diol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit Src kinase, an enzyme involved in cell signaling pathways . The interaction between this compound and Src kinase results in the inhibition of kinase activity, which can affect various cellular processes. Additionally, benzofuran compounds have been found to interact with other proteins and enzymes, contributing to their diverse biological activities .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have demonstrated anti-tumor activity by inducing apoptosis in cancer cells . This compound can also affect cell signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, this compound has been shown to impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, benzofuran derivatives have been found to inhibit the activity of certain enzymes, such as Src kinase, by binding to their active sites . This inhibition can result in the modulation of downstream signaling pathways and cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can undergo degradation under certain conditions, which may affect their biological activity . Additionally, long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, such as altered gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have reported threshold effects, where low doses of the compound may have minimal impact, while higher doses can result in significant biological effects . For example, high doses of benzofuran derivatives have been associated with toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage of this compound to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Benzofuran derivatives have been shown to affect metabolic flux and metabolite levels by modulating the activity of metabolic enzymes . For instance, this compound can inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites . Understanding the metabolic pathways of this compound is essential for elucidating its biological effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its biological activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation . For example, benzofuran derivatives have been found to bind to specific transporters, facilitating their uptake into cells . Additionally, the distribution of this compound within tissues can impact its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, benzofuran derivatives have been shown to localize to the mitochondria, where they can exert their effects on cellular metabolism and apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-benzofuran-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBJGMJKFANFSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30665363 | |
| Record name | 1-Benzofuran-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30665363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408338-41-0 | |
| Record name | 1-Benzofuran-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30665363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521156.png)


![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine](/img/structure/B1521163.png)

![4-{[(4-Fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521166.png)
![[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride](/img/structure/B1521167.png)

![4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1521170.png)


![4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide](/img/structure/B1521174.png)
![[4-(Methanesulfonylmethyl)phenyl]methanamine](/img/structure/B1521177.png)
